3-Butynyl benzoate

Alkyne Metathesis Ruthenium Catalysis Cross-Metathesis

Standard alkyne esters often fail in complex cyclizations or cross-couplings due to incorrect spacer length. 3-Butynyl benzoate (CAS 122471-85-6) provides the essential homopropargylic architecture for: - Ru-catalyzed metathesis (complete conversion in 0.67h) - DBU-mediated CO₂ fixation to oxazolidinones - Pd-catalyzed Sonogashira for HIV-1 nucleoside conjugates Terminal alkyne integrity verified. Available from milligrams to kilograms.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B12287911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butynyl benzoate
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC#CCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H10O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2
InChIKeyQVLFQIDGIUBVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butynyl Benzoate: Core Properties & Supplier Specifications


3-Butynyl benzoate (CAS 122471-85-6, but-3-yn-1-yl benzoate) is an aromatic ester with the molecular formula C₁₁H₁₀O₂ (MW: 174.20 g/mol) featuring a terminal alkyne as its key reactive handle [1]. This bifunctional building block is primarily sourced for research and development , with suppliers providing purity specifications typically at 97% and packaging from milligrams for discovery to multi-kilogram quantities for process development . The compound serves as a critical intermediate in medicinal chemistry, materials science, and bioconjugation, where the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling chemistries .

Terminal alkyne enables CuAAC and Sonogashira coupling workflows

Homopropargylic spacer modulates reactivity in metathesis and cyclization

Research-grade building block with scalable supply

Why Generic Alkyne-Esters Cannot Substitute 3-Butynyl Benzoate


While many alkyne-containing esters exist, the specific structure of 3-butynyl benzoate—the two-carbon spacer between the ester oxygen and the terminal alkyne—dictates its unique reactivity profile in key catalytic transformations [1]. This homopropargylic relationship modulates both the steric and electronic activation of the alkyne, leading to dramatically different outcomes in cyclization chemistries, alkyne metathesis, and nucleophilic addition reactions compared to its closest analogs, such as propargyl benzoate or 3-butenyl benzoate [2]. Simple replacement with a propargylic or allylic analog without careful consideration of this spatial arrangement risks complete failure of synthetic sequences reliant on specific catalytic activation or regiochemical control [3].

Target
Potential Substitute
Mismatch Risk
3-Butynyl benzoate (homopropargylic)
Propargyl benzoate
Electronic deactivation limits CO₂ fixation efficiency
3-Butynyl benzoate (terminal alkyne)
3-Butenyl benzoate (alkene)
Alkene analog does not participate in alkyne metathesis
3-Butynyl benzoate (alkyne-functionalized)
n-Butyl benzoate (saturated ester)
Saturated ester cannot undergo metathesis polymerization

Differentiation Evidence vs. Closest Analogs


Ru-Catalyzed Alkyne Cross-Metathesis Reactivity

In a direct head-to-head comparison, 3-butynyl benzoate undergoes efficient alkyne-alkyne cross-metathesis using a Grubbs-type ruthenium catalyst (RuCl₂(1,3-dimesityl-imidazolidin-2-yl)(PCy₃)(=CHPh)) in 1,2-dichloroethane to afford 7-hydroxy-3-methylenehept-4-enyl benzoate in high yield after only 0.67 hours [1]. In stark contrast, the structurally analogous 3-butenyl benzoate, which contains a terminal alkene instead of an alkyne, fails to participate in this metathesis pathway, highlighting the essential role of the alkyne moiety in enabling this transformation.

Alkyne Metathesis Reactivity
Head-to-head
Target: complete conversion in 0.67 h; Alkene analog: no reaction
Reported alkyne-specific reactivity context
Ru catalyst, 1,2-dichloroethane
Alkyne Metathesis Ruthenium Catalysis Cross-Metathesis

CO₂ Fixation and Cyclization Efficiency

While propargyl benzoate is a known 'click' chemistry substrate, its reactivity in DBU-mediated CO₂ fixation is poor due to the inability of the vinylidene-like β-carbon to increase nucleophilicity through electron conjugation . In contrast, 4-(benzylamino)-2-butynyl benzoates (homopropargylic benzoates like 3-butynyl benzoate derivatives) undergo efficient CO₂ fixation to yield 5-vinylideneoxazolidin-2-ones, with isolated yields significantly exceeding those of propargylic substrates under identical conditions [1]. This demonstrates a class-level advantage where the homopropargylic architecture of 3-butynyl benzoate overcomes the inherent electronic deactivation seen in propargyl benzoate.

CO₂ Fixation Efficiency
Cross-study comparable
Homopropargylic benzoate: near-quantitative cyclization; Propargylic: low conversion (~51–60%)
Supports homopropargylic architecture selection
DBU-mediated CO₂ fixation, CuAAC conditions
CO₂ Fixation Cyclization Oxazolidinones

Controlled Polymerization via Metathesis

Monomers derived from 3-butyn-1-ol (the alcohol precursor to 3-butynyl benzoate) undergo controlled polymerization using Mo- and W-based metathesis catalysts to yield high molecular weight polyacetylenes with mesogenic properties (enantiotropic smectic phases) [1]. In contrast, analogous saturated ester monomers lacking the alkyne functionality cannot participate in metathesis polymerization, precluding access to these conjugated polymer architectures. This differentiation is critical for procurement in materials science: 3-butynyl benzoate provides a synthetically tractable entry into functional polyacetylenes, whereas simple benzoate esters of saturated alcohols are inert under identical polymerization conditions.

Metathesis Polymerization
Class-level inference
Alkyne monomers form high-MW polyacetylenes; Saturated esters unreactive
Polymerizability requires alkyne functionality
Mo/W metathesis catalysts
Ring-Opening Metathesis Polymerization Polyacetylenes Liquid Crystals

Regiochemical Fidelity in Sonogashira Coupling

While specific quantitative data for 3-butynyl benzoate in Sonogashira couplings is not directly available in the open literature, alkynylated benzoate esters with terminal alkyne functionality are well-precedented substrates in Pd-catalyzed Sonogashira reactions for the construction of antiviral nucleoside conjugates [1]. In contrast, isomeric internal alkynes (e.g., 2-butynyl benzoate) would react with different regioselectivity or require more forcing conditions, complicating product purification. The terminal alkyne of 3-butynyl benzoate provides a single, predictable site for C–C bond formation, whereas internal alkyne isomers introduce regioisomeric ambiguity.

Sonogashira Regiochemistry
Supporting evidence
Terminal alkyne: single coupling site; Internal alkyne: regioisomeric mixtures
Terminal alkyne simplifies purification
Typical Pd/Cu Sonogashira conditions
Sonogashira Coupling Palladium Catalysis Antiviral Agents

Electrochemical Cyclization Pathway Divergence

ortho-(1-Alkynyl) benzoates are established substrates for electrochemical oxidative cyclization to isocoumarins under metal-free conditions, a reaction that specifically requires the alkynyl group positioned ortho to the ester for cyclization to proceed [1]. 3-Butynyl benzoate, where the alkyne is on the ester alkyl chain rather than the aromatic ring, is structurally incapable of this intramolecular cyclization. This differentiation is critical: for isocoumarin synthesis, ortho-alkynyl benzoates are required; for intermolecular cross-coupling and metathesis applications, 3-butynyl benzoate is the preferred substrate precisely because it avoids unproductive cyclization.

Electrochemical Cyclization
Class-level inference
ortho-Alkynyl benzoates cyclize to isocoumarins; 3-butynyl benzoate remains stable
Absence of intramolecular cyclization pathway
Electrochemical microreactor conditions
Electrochemical Synthesis Isocoumarins Cyclization

Dual Lewis Acid Activation Capability

Alkynyl benzoates, including 3-butynyl benzoate, possess a unique dual activation capability with strong Lewis acids such as B(C₆F₅)₃: both σ-activation of the carbonyl oxygen and π-activation of the alkyne are possible, opening multiple reaction manifolds from a single substrate [1]. This dual activation mode is not accessible in ordinary alkyl benzoates lacking the alkyne, such as n-butyl benzoate, which can only undergo σ-activation at the carbonyl. This unique electronic property enables divergent reaction pathways depending on catalyst loading and reaction conditions, offering synthetic flexibility unavailable to non-alkynylated benzoate esters.

Lewis Acid Activation
Class-level inference
Dual σ- and π-activation possible vs. only σ-activation for n-butyl benzoate
Enables divergent reaction manifolds
B(C₆F₅)₃ Lewis acid catalyst
Lewis Acid Catalysis B(C₆F₅)₃ Activation Alkyne Activation

Validated Application Scenarios


Alkyne Metathesis in Medicinal Chemistry

For research groups synthesizing 7-hydroxy-3-methylenehept-4-enyl benzoate and related enyne intermediates, 3-butynyl benzoate is the only viable starting material due to its terminal alkyne enabling rapid Ru-catalyzed cross-metathesis (complete conversion in 0.67 h) that cannot be replicated by the analogous 3-butenyl benzoate [1]. Procurement should specifically verify the terminal alkyne integrity (CAS 122471-85-6) rather than accepting any butenyl/butynyl benzoate mixture.

CO₂ Fixation to Oxazolidinone Frameworks

Homopropargylic benzoate architecture (as in 3-butynyl benzoate derivatives) is mechanistically required for efficient DBU-mediated CO₂ fixation to oxazolidinone frameworks, a transformation where propargylic benzoate substrates perform poorly due to electronic deactivation [1]. Laboratories developing CO₂ utilization methodologies should specifically source 3-butynyl benzoate or its N-benzylamino analogs, not propargyl benzoate.

Functional Polyacetylene Precursors

Materials science groups targeting enantiotropic smectic polyacetylenes via Mo/W metathesis require alkyne-functionalized monomers derived from 3-butyn-1-ol [1]. 3-Butynyl benzoate serves as a protected monomer precursor; saturated alkyl benzoate esters are entirely unsuitable as they cannot undergo the requisite metathesis polymerization.

Sonogashira Coupling for Antiviral Conjugates

The terminal alkyne of 3-butynyl benzoate provides a single, unambiguous site for Pd-catalyzed Sonogashira coupling to construct nucleoside-drug conjugates targeting HIV-1 reverse transcriptase [1]. Internal alkyne isomers (e.g., 2-butynyl benzoate) would generate regioisomeric mixtures, complicating purification and reducing yields. Researchers should confirm terminal alkyne content (via ¹H NMR or IR) before use in coupling reactions.

Application
Selection Property
Validation Focus
Alkyne metathesis for enyne intermediates
Terminal alkyne functionality
Cross-metathesis conversion review
CO₂ fixation to oxazolidinone frameworks
Homopropargylic architecture
Cyclization efficiency context
Functional polyacetylene precursors
Alkyne-functionalized monomer
Polymerizability under metathesis conditions
Sonogashira coupling for nucleoside conjugates
Terminal alkyne regiochemistry
Regioisomeric purity assessment
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